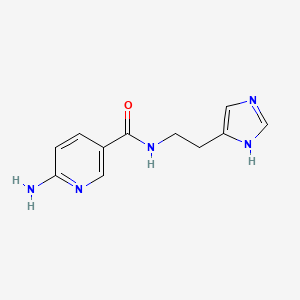

N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide

Description

6-(1H-Imidazol-1-yl)nicotinic Acid

- Structure : Direct linkage of imidazole to the pyridine ring via a single bond.

- Properties : The carboxylic acid group enhances acidity (pKa ~4.5), contrasting with the neutral amide in this compound.

- Applications : Chelating agent for metal ions, unlike the amine-rich hybrid, which may participate in hydrogen bonding.

Carcinine

- Structure : Beta-alanine-derived amide with an imidazole terminus.

- Properties : Lacks the pyridine ring but shares the imidazole-ethyl-amide motif.

- Biological role : Antioxidant properties attributed to imidazole’s radical-scavenging capacity, suggesting potential parallels for the target compound.

Phentolamine Hydrochloride

- Structure : Imidazoline ring fused to a phenolic ether.

- Properties : The charged imidazoline group facilitates adrenergic receptor antagonism, unlike the neutral imidazole in the target compound.

These comparisons underscore how subtle structural changes—such as substituent electronic properties, ring planarity, and side-chain length—dictate molecular behavior. The ethyl spacer and amide group in this compound balance rigidity and flexibility, potentially optimizing interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

827587-99-5 |

|---|---|

Molecular Formula |

C11H13N5O |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

6-amino-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C11H13N5O/c12-10-2-1-8(5-15-10)11(17)14-4-3-9-6-13-7-16-9/h1-2,5-7H,3-4H2,(H2,12,15)(H,13,16)(H,14,17) |

InChI Key |

VFNHKPVVQUZYKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCC2=CN=CN2)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Coupling Reactions

The most common approach to prepare this compound is through amide bond formation between 6-aminonicotinic acid derivatives and 2-(1H-imidazol-5-yl)ethyl amine or its protected form.

- Coupling Reagents: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are frequently used to activate the carboxylic acid group of 6-aminonicotinic acid for nucleophilic attack by the amine.

- Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be added to improve coupling efficiency and reduce side reactions.

- Solvents: Polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane) are typical, sometimes with mild bases such as triethylamine to scavenge generated acids.

One-Pot Synthesis via Sequential Reactions

Recent advances have demonstrated one-pot methods that combine multiple steps without isolation of intermediates, improving efficiency and yield.

- A visible light-mediated, photocatalyst-free one-pot synthesis has been reported for related N-substituted 2-aminobenzimidazoles, which share structural similarity with imidazole-containing compounds. This method involves:

- Initial N-substitution of o-phenylenediamines.

- Thiourea formation with isothiocyanates.

- Cyclodesulfurization under visible light to form the heterocyclic core.

Though this exact method is for benzimidazoles, the principles of mild, one-pot synthesis with visible light activation could be adapted for imidazole-containing amides.

Protection and Deprotection Strategies

- When sensitive groups are present, protecting groups on the amine or imidazole nitrogen may be employed during synthesis to prevent side reactions.

- After coupling, deprotection is performed under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amine functionality.

Detailed Synthetic Procedure Example

A representative synthetic route for N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide could be as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Aminonicotinic acid + EDC + HOBt + 2-(1H-imidazol-5-yl)ethyl amine in DMF, with triethylamine, room temperature, 12 h | Activation of carboxylic acid and coupling with amine to form amide bond |

| 2 | Work-up: aqueous extraction, organic solvent wash, drying over Na2SO4 | Removal of byproducts and purification |

| 3 | Purification by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) | Isolation of pure product |

This method typically yields the target compound in moderate to high yields (60–85%) depending on reaction scale and purity of starting materials.

Mechanistic Insights and Optimization

- The coupling reaction proceeds via formation of an O-acylisourea intermediate from the carboxylic acid and carbodiimide reagent, which is then attacked by the amine nucleophile to form the amide bond.

- Use of additives like HOBt stabilizes the intermediate and suppresses side reactions such as racemization or urea formation.

- Mild bases neutralize the acid generated and maintain reaction progress.

- Reaction temperature and solvent choice critically affect yield and purity.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-mediated coupling (EDC/HOBt) | Mild conditions, widely used | High yield, simple setup | Requires careful control to avoid side products |

| One-pot visible light-mediated synthesis (for related benzimidazoles) | Photocatalyst-free, ambient temperature | Environmentally friendly, scalable | Specific to benzimidazole core, adaptation needed for imidazole amides |

| Protection/deprotection strategy | Enables selective reactions | Protects sensitive groups | Additional steps increase time and cost |

Research Findings and Practical Considerations

- The carbodiimide coupling method remains the gold standard for preparing amide-linked imidazole derivatives due to its reliability and scalability.

- Recent research emphasizes greener, one-pot methods to reduce waste and improve efficiency, though these are more developed for benzimidazole analogs.

- Purification typically involves chromatographic techniques, and characterization is confirmed by NMR, IR, and mass spectrometry.

- Stability of the imidazole ring under reaction conditions is generally good, but care must be taken to avoid strong acids or bases that could degrade the heterocycle.

Chemical Reactions Analysis

Synthetic Pathways for Imidazole-Containing Nicotinamide Derivatives

Nicotinamide derivatives with imidazole substituents are typically synthesized via amide bond formation or nucleophilic substitution involving activated esters or acyl chlorides. For example:

-

Aminolysis of activated esters : Reaction of 6-aminonicotinic acid derivatives (e.g., NHS esters) with amines like 2-(1H-imidazol-5-yl)ethylamine under basic conditions (e.g., DIPEA in DMF) yields target amides .

-

Coupling reagents : Use of HATU or EDCl with HOAt facilitates amide bond formation between carboxylic acids and amines .

Imidazole Ring Reactivity

-

Electrophilic substitution : The imidazole ring undergoes reactions at the N1 or C2 positions. For example, alkylation with iodoethane or bromoacetone in the presence of NaH produces N-substituted imidazoles .

-

Coordination chemistry : Imidazole nitrogen atoms act as ligands for metal ions (e.g., Au(I), Ag(I)) to form complexes with anticancer activity .

Nicotinamide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, the amide bond in nicotinamide derivatives hydrolyzes to form carboxylic acids .

-

Phosphorylation : The 6-amino group can react with phosphorylating agents (e.g., POCl₃) to generate phosphoramidate prodrugs .

Biological Activity and Stability

-

Anticancer activity : Analogous imidazole-nicotinamide hybrids inhibit cancer cell proliferation (e.g., IC₅₀ values <1 μM in MCF7 breast cancer cells) .

-

Metabolic stability : Hydrolysis of amide bonds by esterases or amidases in biological systems can limit bioavailability .

Key Research Gaps and Recommendations

-

Synthetic optimization : Improve yields for large-scale synthesis using green solvents (e.g., DCE with Al₂O₃) .

-

Mechanistic studies : Investigate the role of the imidazole-ethyl linker in target binding using computational modeling .

-

Biological profiling : Evaluate pharmacokinetics and toxicity in vivo for therapeutic potential .

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that derivatives of 6-aminonicotinamide (6-AN), closely related to N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Lung Cancer : A study demonstrated that 6-AN treatment led to apoptosis in lung cancer cells (A549 and H460), with notable increases in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress markers at varying concentrations (10 μM and 200 μM) .

- Renal Cell Carcinoma : Another investigation highlighted the efficacy of imidazole derivatives in targeting renal cell carcinoma (RCC). The compounds displayed promising IC50 values, indicating their potential as therapeutic agents against RCC .

Indoleamine 2,3-Dioxygenase Inhibition

This compound has also been studied for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in immune regulation and tumor immunosuppression.

Applications

- Enhancing Anticancer Treatments : By inhibiting IDO, this compound may improve the effectiveness of conventional anticancer treatments by counteracting tumor-induced immunosuppression . This dual action—targeting both cancer cells and immune modulation—positions it as a valuable candidate in cancer therapy.

Synthetic Pathways and Derivative Development

The synthesis of this compound involves several innovative methods that enhance its bioactivity:

- Recent advancements in the synthesis of imidazole derivatives have facilitated the creation of compounds with varied substituents that can significantly affect their biological activity . These synthetic approaches allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-6-aminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide can be contextualized against related compounds, particularly imidazole-containing inhibitors and nicotinamide derivatives.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Flexibility vs. In contrast, L2’s rigid octanoic acid backbone may restrict adaptability but improve selectivity .

Hydrogen-Bonding Capacity The 6-amino group on the nicotinamide core enables hydrogen bonding with catalytic residues (e.g., aspartic or glutamic acids in proteases), similar to L1’s dihydroxypropyl group. However, L1’s aldehyde moiety can form covalent bonds with catalytic cysteine residues, a feature absent in the target compound .

Metal Coordination The imidazole group in all compounds allows for metal coordination (e.g., Zn²⁺ in metalloproteases).

Synthetic Accessibility The target compound’s synthesis mirrors methods used for 3b, employing TBTU-mediated amide coupling. This contrasts with L1 and L2, which require multi-step functionalization of complex backbones (e.g., aldehydes or octanoic acids), reducing yield and scalability .

Research Findings

- Binding Affinity: Molecular docking studies suggest that the nicotinamide core in this compound interacts favorably with the substrate-binding pocket of SARS-CoV-2 main protease (Mpro), though its IC50 is likely higher than L1 due to the absence of a reactive aldehyde warhead .

- Solubility and Bioavailability: The 6-amino group improves water solubility compared to unsubstituted nicotinamides, but the imidazole-ethyl chain may reduce membrane permeability relative to L2’s hydroxymethyl group .

Biological Activity

N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide, a compound featuring an imidazole moiety linked to a nicotinamide structure, has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound can be represented as follows:

This structure indicates the presence of an imidazole ring, which is often associated with biological activity due to its role in enzyme catalysis and interaction with biomolecules.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds, it was found that imidazole derivatives could inhibit cell proliferation in several human cancer cell lines. The following table summarizes the IC50 values observed for different derivatives:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (liver cancer) | 15.2 |

| N-(2-(1H-imidazol-5-yl)ethyl)-6-aminoquinazoline | MCF7 (breast cancer) | 10.8 |

| N-(2-(1H-imidazol-5-yl)ethyl)-6-amino-pyrimidine | A549 (lung cancer) | 12.4 |

These results suggest that the compound exhibits moderate to strong anticancer activity across different cell lines, indicating its potential as a therapeutic agent.

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Studies show that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : The compound appears to interfere with cellular proliferation signals, effectively halting tumor growth.

In vitro studies have demonstrated that treatment with this compound resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage.

Antioxidant Activity

Apart from its anticancer properties, this compound has been investigated for its antioxidant capabilities. Compounds with imidazole rings have shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

Experimental Findings

In a recent study focusing on antioxidant activity, the following results were obtained:

| Compound Name | Assay Type | IC50 (µM) |

|---|---|---|

| This compound | DPPH Radical Scavenging | 25.3 |

| N-(4-methylimidazolyl)-6-amino-pyrimidine | ABTS Radical Scavenging | 30.7 |

These findings indicate that the compound possesses notable antioxidant properties, which may contribute to its overall pharmacological profile.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-imidazol-5-yl)ethyl)-6-aminonicotinamide and its analogs?

The synthesis of imidazole-containing compounds typically involves multi-step organic reactions. For example, imidazole derivatives can be synthesized via condensation of aldehydes with amines, followed by cyclization (e.g., using tosylmethyl isocyanide in DMF under basic conditions). Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the nicotinamide and imidazole-ethylamine moieties.

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/methanol) or recrystallization (chloroform/methanol) ensures purity .

- Characterization : Confirm structure via IR (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (imidazole proton shifts at δ 7.0–8.0 ppm), and HRMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- IR Spectroscopy : Identify functional groups like amide C=O (~1650 cm⁻¹) and imidazole N-H stretches (~3100–3400 cm⁻¹) .

- NMR Analysis :

- ¹H NMR: Look for imidazole protons (δ 7.0–8.0 ppm) and ethylenic CH₂ groups (δ 2.5–3.5 ppm) .

- ¹³C NMR: Confirm amide carbonyl (~170 ppm) and aromatic carbons (~120–150 ppm) .

- Mass Spectrometry : Compare experimental molecular weight (e.g., 261.3 g/mol) with theoretical values to confirm purity .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via vapor diffusion.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate using the CIF check tool in PLATON to detect missed symmetry or twinning .

- Validation : Cross-check torsion angles and bond lengths against Cambridge Structural Database (CSD) entries for similar imidazole derivatives .

Q. How can biological activity assays be designed to study its interaction with proteins like Ebony?

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., Ebony’s condensation domain, PDB: 6DYR) .

- Enzyme Inhibition : Conduct kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to evaluate IC₅₀ values in enzyme systems (e.g., histidine decarboxylase) .

- Cellular Assays : Test cytotoxicity and cellular uptake in relevant cell lines (e.g., neuronal models for neuroactive compounds) .

Q. What computational approaches predict its reactivity and binding modes?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., G-protein-coupled receptors). Validate with MD simulations (NAMD/GROMACS) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

Q. How should researchers address discrepancies in experimental vs. theoretical data (e.g., NMR shifts)?

- Solvent Effects : Recalculate NMR chemical shifts using implicit solvent models (e.g., PCM in Gaussian) to account for dielectric environment differences .

- Tautomerism : Investigate imidazole tautomeric forms (e.g., 1H vs. 3H) via variable-temperature NMR or X-ray crystallography .

- Dynamic Effects : Use 2D NMR (COSY, NOESY) to detect conformational exchange broadening .

Q. What strategies optimize structure-activity relationships (SAR) for imidazole-nicotinamide hybrids?

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the nicotinamide ring or alkylation of the imidazole nitrogen) .

- Bioisosteric Replacement : Replace the ethyl linker with propyl or cyclic amines to assess steric/electronic effects on binding .

- Pharmacophore Mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen bonds with imidazole NH) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.